Product packaging for Sugikurojin B(Cat. No.:)

Sugikurojin B

Cat. No.: B1264807
M. Wt: 598.9 g/mol
InChI Key: OPWBFTHPRICVFB-OKDLLEDBSA-N
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Description

Sugikurojin B is a natural product found in Cryptomeria japonica and Calocedrus macrolepis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H58O3 B1264807 Sugikurojin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C41H58O3

Molecular Weight

598.9 g/mol

IUPAC Name

(4bS,8aS,9R,10S)-9-[[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-yl]oxy]-10-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol

InChI

InChI=1S/C41H58O3/c1-24(2)27-21-29-31(22-32(27)42)41(10)19-13-17-39(7,8)37(41)36(35(29)43-11)44-33-23-30-26(20-28(33)25(3)4)14-15-34-38(5,6)16-12-18-40(30,34)9/h14-15,20-25,34-37,42H,12-13,16-19H2,1-11H3/t34-,35-,36-,37-,40+,41+/m0/s1

InChI Key

OPWBFTHPRICVFB-OKDLLEDBSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O[C@H]4[C@H](C5=CC(=C(C=C5[C@@]6([C@@H]4C(CCC6)(C)C)C)O)C(C)C)OC

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)OC4C(C5=CC(=C(C=C5C6(C4C(CCC6)(C)C)C)O)C(C)C)OC

Synonyms

sugikurojin B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Sugikurojin B is a rare natural compound that has been identified in a select few plant species. It was first discovered in the black heartwood of the Japanese cedar, Cryptomeria japonica, a tree endemic to Japan. nih.govnih.gov Subsequent phytochemical investigations also reported its presence in the bark of Calocedrus macrolepis var. formosana, a member of the cypress family found in Taiwan. nih.govresearchgate.net

The isolation of this compound from its natural sources is a multi-step process that begins with the collection and preparation of the plant material, such as the heartwood or bark. The dried and powdered material is typically subjected to extraction using an organic solvent like methanol (B129727) at room temperature. researchgate.net This initial extraction yields a crude mixture containing a wide array of chemical constituents.

To isolate this compound from this complex mixture, a series of chromatographic techniques are employed. The crude extract is often partitioned between different solvents to separate compounds based on their polarity. This is followed by repeated column chromatography, utilizing stationary phases like silica (B1680970) gel or Sephadex LH-20, which separates the compounds based on their affinity for the stationary phase and the mobile phase. researchgate.net Through careful and systematic fractionation, guided by analytical monitoring, pure this compound can be obtained.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments were crucial for establishing its complex dimeric structure. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of expected data based on the known structure. Actual chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz, as found in primary literature.)

Atom ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ) and Multiplicity
Aromatic CH 110-130 ppm 6.5-7.5 ppm (singlets, doublets)
Olefinic CH 120-140 ppm 5.5-6.5 ppm (singlets, doublets)
Oxygenated CH 60-90 ppm 3.5-5.0 ppm (multiplets)
Aliphatic CH, CH₂ 20-60 ppm 1.0-3.0 ppm (multiplets)
Isopropyl CH ~30 ppm ~3.2 ppm (septet)
Isopropyl CH₃ ~22 ppm ~1.2 ppm (doublet)
Tertiary CH₃ 15-30 ppm 0.8-1.5 ppm (singlets)

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. youtube.com For this compound, High-Resolution Mass Spectrometry (HRMS), likely using an electron-impact (EI) source (HR-EI-MS), was employed to precisely determine its molecular formula. nih.govunesp.br

The high-resolution measurement provides a highly accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula, C₄₁H₅₈O₃ in the case of this compound. researchgate.netchromatographyonline.com This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Technique Ionization Mode Measurement Result

Other Complementary Spectroscopic Methods

In addition to NMR and MS, other spectroscopic methods provide valuable, complementary information for the structural characterization of this compound. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scribd.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (phenolic and alcoholic) and aromatic rings, confirming key components of its structure. scribd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems. creative-biostructure.com The presence of aromatic rings and conjugated double bonds in the two abietane (B96969) units of this compound would give rise to characteristic absorption maxima in its UV spectrum. scribd.com

These spectroscopic techniques, when used in concert, provide a comprehensive and detailed picture of the molecular structure of this compound, enabling its unambiguous identification and characterization.

Core Dimeric Architecture of this compound

Detailed spectroscopic analysis has revealed that this compound is a heterodimer, formed from two different diterpenoid monomers. jst.go.jpthieme-connect.com These units are derivatives of ferruginol (B158077), a well-known abietane diterpenoid. The specific monomers identified as the building blocks of this compound are 6,7-dihydroxyferruginol and 6,7-dehydroferruginol. researchgate.netjst.go.jpthieme-connect.com Ferruginol itself is a phenolic abietane that serves as a common precursor for many related natural products found in the Cupressaceae and Lamiaceae plant families, among others. rsc.org

Classification within Abietane Diterpenoids

This compound is classified as an abietane-type diterpenoid dimer. researchgate.net Diterpenoids are a class of natural products with a 20-carbon backbone, and the abietane skeleton is a specific tricyclic arrangement of these atoms that is common in conifers. thieme-connect.comrsc.org Because this compound consists of two abietane units linked together, it is further categorized as a diterpenoid dimer, which is a relatively rare subclass of diterpenoids. thieme-connect.com These dimeric structures can be formed through various types of bonds, including carbon-carbon, ester, or ether linkages. thieme-connect.com

PropertyDescription
Compound Class Diterpenoid
Sub-Class Abietane Diterpenoid Dimer
Monomeric Units 6,7-dihydroxyferruginol, 6,7-dehydroferruginol researchgate.netjst.go.jpthieme-connect.com
Inter-unit Linkage Ether Bond (6-O-12') researchgate.netthieme-connect.com
Core Skeleton Abietane-O-abietane researchgate.netnih.gov

Related Abietane-Type Diterpenoid Dimers and Monomers

This compound is part of a larger family of structurally related compounds isolated from plants, particularly within the Cupressaceae family. thieme-connect.com These analogues include other Sugikurojin compounds as well as dimers discovered in other species.

Several other compounds bearing the "Sugikurojin" name have been isolated from Cryptomeria japonica. jst.go.jpnih.gov These compounds vary in their structure, with some being monomers and others being dimers with different linkage patterns.

CompoundStructural Description
Sugikurojin A A monomer identified as 19-hydroxy-6,7-dehydroferruginol. jst.go.jp
Sugikurojin C A dimeric ferruginol with two ether linkages (6-O-7′ and 7-O-6′). jst.go.jpthieme-connect.com
Sugikurojin D A monomeric abietane: 6α-acetoxy-7β,11-dihydroxy-12-methoxy-8,11,13-abietatriene. nih.govresearchgate.net
Sugikurojin E A monomeric abietane: 6α-acetoxy-7β,12-dihydroxy-8,11,13-abietatriene. nih.govresearchgate.net
Sugikurojin F A monomeric abietane: 7α-methoxy-8,13-abietadien-11,12-dione. nih.govresearchgate.net
Sugikurojin G & H Unique structures where an abietane unit (ferruginol) incorporates a sesquiterpene (cadinane) unit. nih.govresearchgate.net

Chemical investigation of the bark of Calocedrus macrolepis var. formosana led to the isolation of other abietane diterpenoid dimers that are structurally related to this compound. researchgate.net

Formosadimers A, B, and C: These three compounds were isolated alongside this compound. nih.gov They are also classified as abietane-O-abietane type dimers. researchgate.netnih.gov

Calocedimers: From the same plant, several "Calocedimers" were isolated. nih.gov Calocedimers C and D are particularly relevant as they are abietane-O-abietane dimers that share the same linkage pattern as this compound. researchgate.netthieme-connect.com Other compounds in this family, such as Calocedimer A (abietane-O-camphane) and Calocedimer B (abietane-O-cadinane), are dimers formed from different types of terpene units. nih.gov

Chemical Structure and Structural Analogues

Other Diterpenoid Dimers from Natural Sources

Diterpenoid dimers are a rare class of natural products, primarily isolated from higher plants. nih.gov They are characterized by the linkage of two diterpene monomers through various types of bonds, leading to a wide diversity of chemical skeletons. thieme-connect.comthieme-connect.com These intricate structures are often associated with a range of biological activities. nih.gov

Several families of plants are known to produce diterpenoid dimers, including Cupressaceae, Euphorbiaceae, and Lamiaceae. nih.gov The structural complexity of these molecules arises from the different types of diterpene units involved, the nature of the linkage between them (e.g., C-C, C-O-C), and the stereochemistry of the final molecule. thieme-connect.comthieme-connect.com

Examples of naturally occurring diterpenoid dimers include:

Biseuphoids A and B: These are unprecedented ent-abietane-type diterpenoid dimers isolated from Euphorbia fischeriana. Biseuphoid A is formed by a C-17–C-12′ linkage, while Biseuphoid B has a C-17–C-11′ linkage between the two diterpene monomers. rsc.org Their unique structures were determined using extensive spectroscopic analysis. rsc.org

Biselisabethoxane A and B: Isolated from the gorgonian coral Pseudopterogorgia elisabethae, these are novel asymmetric diterpenoid dimers. Biselisabethoxane A is a C40 dimer composed of two different diterpenoid fragments, a feature rarely seen in marine natural products. Biselisabethoxane B is a fused heterodimer of two amphilectane-based units. nih.gov

Staphisine: This novel diterpene alkaloid dimer was isolated from Delphinium staphisagria. Its complex structure was elucidated through detailed spectroscopic and X-ray crystallographic studies. acs.org

The biosynthesis of these dimers is thought to involve processes such as Michael-like additions or Diels-Alder reactions between two monomeric diterpenes. thieme-connect.comrsc.org The study of these complex natural products continues to be an active area of research, driven by their unique chemical architectures and potential for various applications. nih.gov

Biosynthetic Pathways and Precursor Studies

General Diterpenoid Biosynthesis Overview

Diterpenoids, a diverse class of natural products, originate from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). d-nb.info The biosynthesis of these compounds can be broadly categorized into several key stages. Initially, GGPP is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the formation of monoterpenes and diterpenes. oup.com

The cyclization of the linear GGPP molecule is a critical step, catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This cyclization can occur through different modes, leading to a wide variety of diterpene skeletons. d-nb.info For abietane-type diterpenoids, this process typically involves the formation of a tricyclic ring system. nih.gov Following the creation of the basic carbon skeleton, a series of modifications, often carried out by cytochrome P450 monooxygenases (P450s) and other tailoring enzymes, introduce various functional groups such as hydroxyls, carbonyls, and carboxyls, leading to the vast structural diversity observed in this class of compounds. nih.govrsc.org

Proposed Biosynthetic Routes Leading to Dimeric Abietanes

The formation of dimeric abietanes like Sugikurojin B represents a further level of biosynthetic complexity, where two monomeric diterpenoid units are coupled together. While the precise enzymatic control of this dimerization is an area of ongoing research, several plausible routes have been proposed. d-nb.info

One of the leading hypotheses for the formation of some dimeric terpenoids is through an enzyme-catalyzed [4+2] cycloaddition, akin to the Diels-Alder reaction. nih.gov This type of reaction is a powerful tool in nature for constructing complex cyclic systems. It is speculated that a naturally occurring "Diels-Alderase" enzyme could facilitate the specific and stereoselective coupling of two monomeric diterpenoid precursors. nih.govacs.org For many dimeric natural products, the presence of a cyclohexene (B86901) moiety in the final structure is often taken as suggestive evidence for a biosynthetic Diels-Alder reaction. oup.com While no specific Diels-Alderase has been characterized for the synthesis of this compound, the biomimetic synthesis of other complex dimeric terpenoids has been successfully achieved using this strategy, lending support to its plausibility in nature. nih.gov

An alternative and widely proposed mechanism for the formation of dimeric abietanes is through oxidative coupling of two monomeric phenol-containing precursors. uni-bonn.de This process is thought to be initiated by the enzymatic removal of a hydrogen atom from a hydroxyl group, generating a radical. This radical can then delocalize across the aromatic ring, and the subsequent coupling of two such radical species can lead to the formation of either a C-C or a C-O bond, resulting in the dimeric structure. beilstein-journals.org

Enzymes such as laccases and peroxidases, known for their ability to catalyze the oxidation of phenols, are considered likely candidates for facilitating this type of dimerization. mdpi.comresearchgate.netnih.gov Cytochrome P450 enzymes have also been implicated in the dimerization of various natural products, including isoflavones, through oxidative radical-radical coupling mechanisms. beilstein-journals.org The formation of the specific 6-O-12' ether linkage in this compound is plausibly the result of such an oxidative coupling event between its monomeric precursors. jst.go.jpd-nb.info

Identification and Role of Biosynthetic Precursors (e.g., Ferruginol (B158077), Communic Acids)

The building blocks for the biosynthesis of this compound have been identified as derivatives of the abietane (B96969) diterpene, ferruginol. Specifically, this compound is a dimer composed of one unit of 6,7-dihydroxyferruginol and one unit of 6,7-dehydroferruginol (B1602196). jst.go.jpacs.orgd-nb.infothieme-connect.com Ferruginol itself is a well-known aromatic abietane diterpenoid found in many conifers and is known to be biosynthesized from GGPP. oup.comacs.org

Communic acids are another important class of diterpenoid precursors. While not direct precursors to this compound, they are key starting materials in the laboratory synthesis of various bioactive diterpenes, including a monomeric component of the sugikurojin family, sugikurojin A. mdpi.com This highlights the central role of these fundamental diterpene structures in the generation of more complex molecules.

Table 1: Key Precursors in Diterpenoid Biosynthesis
Compound NameChemical ClassRole in Biosynthesis
Geranylgeranyl diphosphate (GGPP)Acyclic Diterpene DiphosphateUniversal precursor for all diterpenoids. d-nb.info
FerruginolAbietane DiterpenoidCore monomeric unit for many dimeric abietanes, including this compound. oup.comacs.org
6,7-DihydroxyferruginolAbietane DiterpenoidOne of the two monomeric precursors of this compound. jst.go.jpacs.org
6,7-DehydroferruginolAbietane DiterpenoidOne of the two monomeric precursors of this compound. jst.go.jpacs.org
Communic AcidLabdane DiterpenoidA key precursor in the synthesis of other bioactive diterpenes, including sugikurojin A. mdpi.com

Isotopic Labeling and Metabolic Pathway Confirmation Techniques

To definitively elucidate a biosynthetic pathway, scientists employ techniques such as isotopic labeling. nih.gov This involves feeding a living organism or cell culture with a precursor molecule that has been "labeled" with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). researchgate.net By tracing the incorporation of this label into the final natural product, the metabolic route can be mapped out. nih.gov

The analysis of the labeled product, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), can provide clear evidence for the sequence of reactions and any molecular rearrangements that occur. nih.govresearchgate.net While specific isotopic labeling studies on this compound have not been reported, this methodology has been instrumental in confirming the biosynthetic pathways of numerous other complex terpenoids. researchgate.net For instance, feeding experiments with labeled precursors have been used to investigate the cyclization mechanisms of terpene synthases and to unravel unexpected rearrangements in the formation of other diterpenoids. nih.gov Such techniques would be invaluable in confirming the proposed oxidative dimerization pathway for this compound and identifying the specific enzymes involved.

Synthetic and Semisynthetic Methodologies

Strategies for the Total Synthesis of Sugikurojin B

The total synthesis of this compound has not been explicitly reported in a single, unified route. However, based on its established structure, a convergent strategy is the most logical approach. This compound is a dimeric natural product composed of two different abietane (B96969) diterpenoid units: 6,7-dihydroxyferruginol and 6,7-dehydroferruginol (B1602196). thieme-connect.comjst.go.jp These two monomers are linked via an ether bond, reported as being between C-6 of one unit and C-11' jst.go.jp or C-12' thieme-connect.com of the other.

A plausible total synthesis would therefore involve three main stages:

Independent Synthesis of Monomer A: The enantioselective synthesis of 6,7-dehydroferruginol.

Independent Synthesis of Monomer B: The enantioselective synthesis of 6,7-dihydroxyferruginol.

Key Dimerization Step: A late-stage, regioselective coupling of the two monomers to form the critical C-O-C ether linkage.

The synthesis of the monomeric backbones can draw from established methods for producing ferruginol (B158077) and its derivatives. nih.govrsc.org For instance, the synthesis of 6,7-dehydroferruginol can be achieved from simpler cyclic precursors, with key steps establishing the tricyclic abietane core and introducing the necessary functional groups. tcichemicals.comlookchem.com The synthesis of the 6,7-dihydroxyferruginol monomer could be approached via dihydroxylation of the C6-C7 double bond of a 6,7-dehydroferruginol precursor. core.ac.uk

The crucial and most challenging step is the dimerization. Phenol (B47542) oxidative coupling reactions are the primary method for forming such linkages. mdpi.com This could be achieved using chemical oxidants like FeCl₃ or via electrochemical methods, which have been successfully used to dimerize other complex phenols and even abietane diterpenoids like (+)-taxodione. utexas.edufigshare.comsioc-journal.cnresearchgate.net A significant hurdle is controlling the regioselectivity to ensure the formation of the correct 6-O-11' (or 12') bond over other possible linkages. Enzymatic approaches, mimicking the proposed biosynthetic pathway, could also offer a highly selective route. thieme-connect.comresearchgate.net

Semisynthesis Approaches from Readily Available Natural Precursors

Semisynthesis provides a more direct and often higher-yielding route to complex natural products by leveraging the intricate, pre-formed scaffolds of abundant natural compounds.

A highly effective strategy for producing the C-19 functionalized abietane core of this compound's monomers begins with callitrisic acid (also known as 4-epidehydroabietic acid). nih.govcore.ac.uk This compound is the C-4 epimer of the more common dehydroabietic acid and is readily available from natural sources, particularly the Sandarac resin of Callitris species. nih.govresearchgate.net

For synthetic purposes, callitrisic acid is typically converted to its more soluble and reactive methyl ester, methyl callitrisate. nih.govacs.orgscispace.com This starting material possesses the correct tricyclic abietane skeleton and, crucially, the C-19 carboxylic acid functionality (as a methyl ester) that is characteristic of one of the monomeric units of this compound and related compounds like Sugikurojin A. nih.govcsic.es This makes it an ideal precursor for accessing a range of C-19 functionalized ferruginol and sugiol (B1681179) analogues. nih.govcsic.esorcid.org

To convert methyl callitrisate into the required monomers, a sequence of reliable and well-established chemical reactions is employed to introduce oxygen functionalities at specific positions on the aromatic C-ring and the benzylic C-7 position. nih.gov

Friedel-Crafts Acylation and Baeyer-Villiger Oxidation: The introduction of the C-12 phenolic hydroxyl group, a key feature of ferruginol-type diterpenoids, is efficiently achieved through a two-step process. First, a Friedel-Crafts acylation reaction, typically using acetyl chloride (AcCl) and a Lewis acid like aluminum chloride (AlCl₃), installs an acetyl group at the C-12 position. scispace.commdpi.com This is followed by a Baeyer-Villiger oxidation, often using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), which converts the ketone into an acetate (B1210297) ester. nih.govnih.govscispace.com Subsequent hydrolysis of the acetate yields the desired C-12 phenol. rsc.orgmdpi.com

Benzylic Oxidation: The C-7 position, being adjacent to the aromatic ring (benzylic), is susceptible to oxidation. Reagents such as chromium trioxide (CrO₃) or electrochemical methods can be used to convert the C-7 methylene (B1212753) group into a ketone. nih.govresearchgate.netcsic.es This transformation yields sugiol-type analogues from ferruginol precursors. nih.gov

TransformationStarting MaterialKey ReagentsProduct TypeReported YieldReference(s)
Friedel-Crafts AcylationMethyl CallitrisateAcCl, AlCl₃Methyl 12-acetylcallitrisate91% scispace.com
Baeyer-Villiger OxidationMethyl 12-acetylcallitrisatem-CPBA, TFAMethyl 12-acetoxycallitrisate98% nih.govscispace.com
Benzylic OxidationMethyl 12-acetoxycallitrisateCrO₃, HOAcC-7 Ketone derivative80% nih.gov
Ester ReductionC-19 Methyl EsterLiAlH₄C-19 Hydroxymethyl~95% nih.govcsic.es

This table presents representative transformations and yields from the literature.

Design and Synthesis of this compound Analogues and Derivatives

The synthetic methodologies developed for the core skeleton of abietane diterpenoids are readily adapted to create a diverse library of analogues. This work is crucial for probing structure-activity relationships (SAR) and identifying new, potentially therapeutic agents.

The semisynthetic route starting from methyl callitrisate is particularly amenable to the directed functionalization of the C-7, C-12, and C-19 positions. nih.govcsic.es

C-19 Modification: The C-19 methyl ester group in intermediates can be readily reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Alternatively, it can be hydrolyzed to the corresponding carboxylic acid. nih.gov This allows for a direct comparison between analogues with different oxidation states at this position.

C-12 Modification: The C-12 phenol can be easily converted to an acetate ester or other ether derivatives, allowing chemists to study the effect of this hydrogen-bonding donor/acceptor group on biological activity. acs.org

C-7 Modification: As previously mentioned, benzylic oxidation introduces a ketone at C-7, transforming a ferruginol-type analogue into a sugiol-type analogue. nih.gov This modification significantly alters the planarity and electronic properties of the B-ring.

By combining the various functionalization strategies, chemists can generate novel chemical entities that are not known to occur in nature. nih.govcsic.es Starting from a common intermediate like methyl 12-acetoxycallitrisate, a variety of derivatives can be produced. For example, a sequence involving benzylic oxidation followed by hydrolysis of the esters at both C-12 and C-19 can yield a novel C-7 ketone with a free carboxylic acid at C-19 and a phenol at C-12. nih.gov These new molecules are then screened in biological assays to identify new lead compounds and to build a more comprehensive understanding of how specific functional groups contribute to their pharmacological profiles. nih.govcsic.esscilit.com

Analogue Name/DescriptionC-7 ModificationC-12 ModificationC-19 ModificationReference(s)
19-HydroxyferruginolH₂OHCH₂OH nih.gov
19-Hydroxysugiol=OOHCH₂OH nih.gov
(+)-4-epi-Liquiditerpenoic acid A=OOHCOOH nih.gov
Lambertic acidH₂OHCOOH nih.gov
Methyl 12-acetylcallitrisateH₂COCH₃COOCH₃ scispace.com

This table showcases a selection of synthesized analogues based on the C-19 functionalized abietane scaffold.

Biological Activities and Mechanistic Investigations Pre Clinical, in Vitro Focus

Cytotoxic and Antiproliferative Activity:

Structural Requirements for Cytotoxic Potency:No studies focusing on the structure-activity relationship of Sugikurojin B concerning its cytotoxic potency were found.

Due to the absence of this critical data, it is not possible to generate the requested in-depth article or the associated data tables. The available information is limited to the compound's chemical structure and natural source.

Molecular Targets and Enzyme Modulation Studies

While direct enzymatic assays on this compound's effect on ATP-Citrate Lyase (ACL) are not prominently documented in the available literature, studies on structurally analogous abietane-O-abietane dimeric diterpenoids indicate that this class of molecules can be potent inhibitors of ACL. researchgate.netresearchgate.net ACL is a critical enzyme that links carbohydrate and lipid metabolism, making it a therapeutic target for metabolic disorders. researchgate.netnih.gov

Research on abietane-O-abietane dimers isolated from Juniperus squamata, a species in the same family (Cupressaceae) as the source of this compound, has demonstrated significant ACL inhibition. researchgate.net For instance, Squamabietenols A and B were identified as notable inhibitors of ACL. researchgate.netresearchgate.net Similarly, other monomeric and dimeric diterpenoids isolated from species like Podocarpus annamiensis have also shown inhibitory activity against ACL, suggesting that the broader diterpenoid and bis-diterpene scaffold is promising for targeting this enzyme. nih.govresearchgate.net These findings suggest that this compound may possess similar inhibitory properties, warranting direct investigation.

Table 1: ATP-Citrate Lyase (ACL) Inhibitory Activity of Related Diterpenoids

CompoundSource OrganismTypeIC₅₀ (µM)Citation
Squamabietenol A Juniperus squamataAbietane-O-abietane Dimer8.82 researchgate.net
Squamabietenol B Juniperus squamataAbietane-O-abietane Dimer4.49 researchgate.net
Liquiditerpenoic acid A Podocarpus annamiensisAbietane (B96969) Monomer5.0 nih.govresearchgate.net
Forrestiacids A & B Pseudotsuga forrestiiPentaterpene ([4+2] adduct)<5 nih.gov

There is substantial evidence that abietane diterpenoids, which form the building blocks of this compound, can act as modulators of γ-aminobutyric acid type A (GABAₐ) receptors. researchgate.netnih.gov These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. mdpi.com

Dehydroabietic acid (DHA), a common abietane, has been identified as a significant positive allosteric modulator of GABAₐ receptors. researchgate.netthieme-connect.com In assays using Xenopus laevis oocytes expressing α₁β₂γ₂s receptors, DHA potentiated GABA-induced chloride currents (I_GABA) by as much as 682.3% at a concentration of 100 µM. thieme-connect.com Another study found a maximal potentiation of 397.5% with an EC₅₀ value of 8.7 µM. nih.govresearchgate.net

The modulatory activity is highly dependent on the compound's stereochemistry. Callitrisic acid, the C4-epimer of DHA, and its derivatives are considerably less potent, with I_GABA potentiation in the range of 269–311% at 100 µM. thieme-connect.comresearchgate.net This indicates that the stereocenter at C4 is critical for robust GABAergic activity. thieme-connect.com Furthermore, modifications to the side chain can abolish activity; for example, Jiadifenoic acid C, which features an allylic alcohol instead of an isopropyl group, was found to be virtually inactive as a GABAₐ modulator. researchgate.net Conversely, a chlorinated derivative, 12,14-dichlorodehydroabietic acid, acts as a non-competitive antagonist, blocking GABA-dependent chloride entry. nih.gov

Table 2: GABAₐ Receptor (α₁β₂γ₂s) Modulation by Related Abietanes

CompoundStructural ClassModulatory EffectPotentiation of I_GABA (at 100 µM)Citation
Dehydroabietic acid (DHA) C18-carboxyl abietanePositive Allosteric Modulator397.5% - 682.3% researchgate.netnih.govthieme-connect.com
Callitrisic acid C19-carboxyl abietanePositive Allosteric Modulator~269% thieme-connect.comresearchgate.net
Jiadifenoic acid C C19-carboxyl abietaneInactive- researchgate.net
12,14-dichloro-dehydroabietic acid Halogenated abietaneNon-competitive AntagonistN/A (Inhibitory) nih.gov

The biological activity of abietane diterpenoids related to this compound extends to other enzyme systems, most notably those within pathogenic protozoa. scielo.br The synthetic enantiomer of Sugikurojin A, a monomeric unit of this compound, has demonstrated significant antileishmanial and trypanocidal activities. This points to the inhibition of essential enzymes within these parasites. scielo.brresearchgate.net

Studies on a range of synthetic abietane phenol (B47542) derivatives against Leishmania infantum and Leishmania braziliensis have shown potent activity against both the extracellular promastigote and intracellular amastigote forms of the parasites. scielo.brbioline.org.br While the precise molecular targets were not fully identified, the observed effects, including altered metabolism and mitochondrial damage, strongly suggest interference with key enzymatic pathways crucial for parasite survival, such as those involved in cellular respiration and energy production. scielo.brmdpi.com

Cellular and Biochemical Mechanism of Action Elucidation

To understand how a compound affects cellular function, analysis of excreted metabolites can provide a snapshot of the metabolic pathways being perturbed. scielo.br In a study investigating the mechanism of action of abietane phenol derivatives on Leishmania species, researchers utilized ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy to analyze the culture medium for metabolites excreted by the parasites after treatment. scielo.brbioline.org.brnih.gov

Leishmania species are known to have a high rate of glucose consumption, leading to the excretion of acidic byproducts from incomplete glucose oxidation. scielo.brbioline.org.br The ¹H NMR analysis of the culture medium after 96 hours of incubation revealed that treatment with one of the tested abietane phenols (compound 5) caused distinct changes in the profile of excreted catabolites compared to untreated control parasites. scielo.brresearchgate.net This finding indicates that the compound directly interferes with the parasite's central carbon metabolism, providing a biochemical basis for its leishmanicidal activity. scielo.brresearchgate.net

Transmission electron microscopy (TEM) has been a valuable tool for elucidating the subcellular effects of abietane diterpenoids on pathogenic organisms. scielo.br In studies examining the impact of abietane phenol derivatives on Leishmania promastigotes, TEM analysis revealed profound and severe damage to the parasite's ultrastructure. researchgate.netbioline.org.br

Compared to the well-defined morphology of untreated parasites, those treated with active abietane compounds displayed a range of destructive alterations. scielo.brresearchgate.net The most significant effects were observed in the cytoplasm, kinetoplasts, and mitochondria. scielo.br Specific changes included:

Intense cytoplasmic vacuolization. scielo.brmdpi.com

The appearance of numerous electro-dense, undefined structures within the cytoplasm. scielo.brresearchgate.net

Swelling and damage to the mitochondrion, the parasite's powerhouse. mdpi.comcambridge.org

Alterations to the kinetoplast, the specialized mitochondrial structure containing the parasite's unique kinetoplast DNA (kDNA). mdpi.com

Rupture of the plasma membrane in some instances. cambridge.org

These ultrastructural observations confirm that the mechanism of action for these related compounds involves the disruption of critical organelles, ultimately leading to cell death. scielo.br The damage to the mitochondria and kinetoplast is particularly significant, as these are essential for the parasite's energy production and genetic integrity. scielo.brmdpi.com

Cellular and Biochemical Mechanism of Action Elucidation

Modulation of Cellular Biochemical Pathways (e.g., Glucose Metabolism)

As of the current body of scientific literature, there are no available preclinical or in vitro studies that have specifically investigated the effects of this compound on the modulation of cellular biochemical pathways, including glucose metabolism.

This compound is a dimeric diterpenoid isolated from the black heartwood of Cryptomeria japonica. researchgate.net It is structurally composed of 6,7-dihydroxyferruginol and 6,7-dehydroferruginol (B1602196) units linked by a 6-O-11' bond. researchgate.net While research has been conducted on the biological activities of other diterpenes and abietane-type compounds, demonstrating effects on pathways such as glucose uptake and cellular metabolism, no such data has been published for this compound itself. nih.govmdpi.comresearchgate.net

Similarly, specific investigations into the effects of its monomeric constituents, 6,7-dihydroxyferruginol and 6,7-dehydroferruginol, on cellular biochemical pathways like glucose metabolism have not been reported in the available scientific literature. uonbi.ac.kenih.gov Broader studies on various diterpene dimers have indicated a potential for interaction with metabolic processes, but these findings are not directly applicable to this compound without specific experimental evidence. mdpi.com

Therefore, a detailed analysis and data table regarding the influence of this compound on glucose metabolism and other cellular biochemical pathways cannot be provided at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar Studies and Computational Analysis

Systematic Elucidation of Structural Determinants for Biological Activity

Sugikurojin B is a dimeric abietane-type diterpenoid, specifically identified as a dimer formed between 6,7-dihydroxyferruginol and 6,7-dehydroferruginol (B1602196), connected by a 6-O-12′ ether linkage. thieme-connect.comthieme-connect.com Its complex structure, isolated from natural sources like Cryptomeria japonica and Calocedrus macrolepis, presents multiple features that can be determinants of biological activity. thieme-connect.comresearchgate.netjst.go.jp

While systematic SAR studies focused exclusively on this compound are limited, research on related abietane (B96969) diterpenoids provides significant insights. The biological activity of this class of compounds is heavily influenced by the substitution pattern on the aromatic C-ring. rsc.org For instance, studies on a wide range of abietane diterpenoids from Salvia species have concluded that a free catechol group (two adjacent hydroxyl groups on the aromatic ring) is often essential for antimicrobial activity against Gram-positive bacteria. rsc.org Furthermore, the oxidation of this catechol group to an ortho-quinone has been shown to enhance biological activity. rsc.orgresearchgate.net

The monomeric units of this compound, being derivatives of ferruginol (B158077), suggest that the phenolic hydroxyl group at C-12 is a critical feature. Ferruginol itself displays a broad spectrum of bioactivities, including antimicrobial and gastroprotective effects. rsc.org The activity of related sugikurojins, such as sugikurojin G and H, which possess unique skeletons incorporating sesquiterpenes, has been evaluated. nih.gov These compounds showed moderate cytotoxic activity against the HL-60 human leukemia cell line, indicating that the core abietane structure is a viable scaffold for developing antineoplastic agents. nih.gov The dimeric nature of this compound, compared to its monomeric precursors, represents a key structural determinant that likely modulates its interaction with biological targets.

Impact of Functional Group Modifications and Linkage Patterns on Activity

The modification of functional groups and linkage patterns is a cornerstone of SAR studies, allowing chemists to fine-tune the biological profile of a lead compound. creative-proteomics.com For abietane diterpenoids, semisynthetic studies have explored how changes to the core structure impact activity.

Research involving the synthesis of ferruginol and sugiol (B1681179) analogs functionalized at the C-19 position has provided a deeper understanding of SAR. nih.gov By starting with methyl callitrisate and performing reactions such as Friedel-Crafts acylation and Baeyer-Villiger oxidation, chemists have generated a C-12 phenolic moiety, a key feature of ferruginol. nih.govmdpi.com Subsequent modifications, such as benzylic oxidation at the C-7 position to introduce a ketone, have led to a series of analogs. nih.govmdpi.com Biological evaluation of these compounds against human tumor cell lines revealed that the presence of a phenol (B47542) moiety at C-12, a higher oxidation state at C-7 (ketone), and the nature of the substituent at C-19 (hydroxyl, methyl ester, or carboxylic acid) all influence cytotoxic activity. nih.gov Many of these synthetic analogs showed greater activity than the parent compounds, ferruginol and sugiol, underscoring the potential for enhancement through chemical modification. mdpi.com

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Abietane Diterpenoids Related to this compound
Structural Feature/ModificationImpact on Biological ActivityReference
Free Catechol Group (Aromatic Ring)Essential for antimicrobial activity; oxidation to quinone enhances activity. rsc.org
Phenolic Hydroxyl at C-12Considered a key feature for the broad bioactivities of ferruginol and its analogs. rsc.orgnih.gov
Oxidation at C-7 (Ketone)Modulates cytotoxic activity in synthetic analogs. nih.govmdpi.com
Functionalization at C-19Nature of the group (acid, ester, alcohol) influences cytotoxicity. nih.gov
Dimeric Structure (vs. Monomer)Creates a larger, more complex molecule, likely altering target interaction and specificity. thieme-connect.comthieme-connect.com
Dimer Linkage Pattern (e.g., 6-O-12')Defines the overall 3D structure and relative orientation of the monomeric units, impacting activity. researchgate.net

Computational Chemistry Approaches

Computational chemistry offers powerful tools for predicting and rationalizing the biological activities of molecules like this compound, accelerating the drug discovery process. oncodesign-services.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the receptor. ekb.egscielo.sa.cr Although specific molecular docking studies for this compound have not been reported, this approach would be invaluable for identifying its potential protein targets. By docking this compound into the crystal structures of various enzymes or receptors, researchers could generate hypotheses about its mechanism of action, which could then be validated experimentally. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.com For abietane-type diterpenoids, pharmacophore models have been successfully generated to understand the requirements for cytotoxicity. tandfonline.comtandfonline.com A study on cytotoxic abietane diterpenoids isolated from Salvia spinosa constructed a common feature pharmacophore model which revealed that a combination of specific features was crucial for activity against the MCF-7 breast cancer cell line. tandfonline.comtandfonline.com These features included a hydrogen bond acceptor (likely the oxygen atoms), an aromatic ring feature, and several hydrophobic regions corresponding to the bulky, nonpolar parts of the diterpenoid skeleton. tandfonline.comtandfonline.comresearchgate.net Such a model suggests that for a molecule like this compound to be active, its two monomeric units must be oriented in a way that presents these key features in the correct spatial geometry to interact with its biological target.

Table 2: Key Pharmacophoric Features for Cytotoxic Abietane-Type Diterpenoids
Pharmacophoric FeatureDescriptionInferred Importance for this compound
Hydrogen Bond AcceptorAssociated with the phenolic hydroxyl or quinone oxygen atoms (e.g., at C-11).The multiple hydroxyl and ether oxygens in this compound could serve this role.
Aromatic FeatureCorresponds to the aromatic C-ring of the abietane structure.This compound contains two aromatic C-rings, enhancing potential π-π stacking interactions.
Hydrophobic FeaturesAssociated with the nonpolar tricyclic core and isopropyl groups.The large, fused ring system of the dimer provides extensive hydrophobic surfaces.

Data derived from pharmacophore models of related abietane diterpenoids. tandfonline.comtandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. creative-proteomics.comresearchgate.net This is achieved by calculating numerical values, or "descriptors," that represent the physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, steric factors) and using statistical methods to create a predictive model. numberanalytics.com For a compound series based on the this compound scaffold, a QSAR model could be developed by synthesizing various analogs with modifications to the aromatic rings or the linkage, measuring their biological activity, and correlating this data with calculated molecular descriptors. The resulting QSAR equation could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. oncodesign-services.com

Experimental Methodologies for SAR Determination

The theoretical insights gained from computational studies are validated and expanded upon through rigorous experimental work. numberanalytics.com The determination of SAR for a compound like this compound involves a multi-step, iterative process. oncodesign-services.com

Chemical Synthesis and Analog Generation : The first step involves the chemical synthesis of a library of analogs. creative-proteomics.com For this compound, this would entail modifying the parent structure by altering functional groups on the abietane monomers or changing the dimeric linkage. Semisynthesis, starting from readily available natural products like abietic acid or callitrisic acid, is a common and efficient strategy. nih.govmdpi.com

Purification and Structural Elucidation : Each synthesized compound must be purified to a high degree, typically using chromatographic techniques like preparative HPLC. thieme-connect.com The precise chemical structure of each analog is then unequivocally confirmed using a combination of spectroscopic methods, primarily high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments). creative-proteomics.comnumberanalytics.com In some cases, X-ray crystallography can provide definitive proof of structure and stereochemistry. solubilityofthings.com

Biological Assays : The purified analogs are then tested in a panel of biological assays to quantify their activity. oncodesign-services.com Depending on the target, these could include enzyme inhibition assays, receptor binding assays, or cell-based assays such as cytotoxicity tests (e.g., MTT assay) against cancer cell lines or antimicrobial susceptibility tests (e.g., determination of Minimum Inhibitory Concentration, MIC). nih.govnumberanalytics.com

Data Analysis and Iteration : The biological data is then analyzed to establish a clear relationship between the structural modifications and the observed changes in activity. oncodesign-services.com This analysis validates or refines the initial SAR hypotheses and computational models. The results guide the design of the next generation of analogs in an iterative cycle aimed at optimizing the desired biological activity.

Future Research Directions and Therapeutic Potential

Discovery of Novel Biological Activities and Pharmacological Applications

While initial studies have provided a glimpse into the bioactivity of Sugikurojin B, a vast landscape of potential pharmacological applications remains unexplored. Diterpenoid dimers as a chemical class are known to exhibit a wide array of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties, suggesting that the full profile of this compound is yet to be uncovered. thieme-connect.comresearchgate.netd-nb.info

Initial research has demonstrated that this compound can inhibit the activity of key enzymes. researchgate.netresearchgate.netresearchgate.net At a concentration of 50 μM, it was found to inhibit xanthine (B1682287) oxidase activity by 17.3%. researchgate.netresearchgate.netresearchgate.net Furthermore, it has been shown to inhibit the angiotensin-converting enzyme (ACE), a critical regulator of blood pressure. researchgate.netresearchgate.netresearchgate.net These findings provide a solid foundation for more detailed investigations into its potential as a modulator of enzymatic pathways.

Future research should systematically screen this compound against a broad panel of therapeutic targets. A promising area of investigation is its effect on ATP-citrate lyase (ACL), a key enzyme in lipid metabolism and a novel target for hyperlipidemia. researchgate.netresearchgate.netresearchgate.net Related abietane-O-abietane dimeric diterpenoids, such as squamabietenols, have shown significant inhibitory effects against ACL, suggesting that this compound may possess similar capabilities. researchgate.netresearchgate.netresearchgate.net Given that the monomeric unit ferruginol (B158077) has demonstrated cytotoxic effects against cancer cells, evaluating this compound for antiproliferative and pro-apoptotic activity against various cancer cell lines is a logical and compelling next step. researchgate.net

Table 1: Known Biological Activities of this compound

Target EnzymeConcentrationResultSource
Xanthine Oxidase50 μM17.3% inhibition researchgate.netresearchgate.netresearchgate.net
Angiotensin-Converting Enzyme (ACE)Not SpecifiedInhibition observed researchgate.netresearchgate.netresearchgate.net

Comprehensive Mapping of this compound's Molecular Interactome

To fully comprehend the biological effects of this compound and predict its therapeutic and off-target activities, it is crucial to map its molecular interactome. This involves identifying the complete set of proteins, enzymes, receptors, and other biomolecules with which it physically interacts within a cell. The established inhibition of ACE and xanthine oxidase marks the first entries in this interactome map, but it is likely far from complete. researchgate.netresearchgate.net

Future research efforts should employ advanced proteomics and chemical biology techniques to achieve this. Methods such as affinity chromatography coupled with mass spectrometry, where a modified this compound molecule is used as bait to "pull down" its binding partners from cell lysates, can provide an unbiased survey of its interactions. Additionally, computational molecular docking studies, which have been effectively used to model the interaction between related dimers and enzymes like ACL, can predict binding affinities and guide further experimental validation. researchgate.netresearchgate.netresearchgate.net A complete interactome map will be invaluable for elucidating its mechanism of action, identifying novel therapeutic targets, and understanding any potential polypharmacological effects.

Development of Advanced Synthetic Strategies for Complex Analogues

The natural availability of this compound is limited, and its structural complexity makes chemical synthesis a significant challenge. The development of robust and efficient synthetic routes is a critical research direction, not only to provide a sustainable supply for biological studies but also to enable the creation of novel analogues for structure-activity relationship (SAR) studies.

The total synthesis of related abietane (B96969) diterpenes, such as (-)-Sugikurojin A, has been achieved, providing a foundation for tackling the more complex dimeric structure of this compound. researchgate.net Future synthetic strategies will need to focus on stereoselective methods to control the intricate three-dimensional architecture of the molecule, particularly at the ether linkage connecting the two monomeric units.

Once a viable synthetic pathway is established, it will open the door to producing a library of analogues. By systematically modifying different parts of the this compound scaffold—such as the functional groups on the aromatic rings or the stereochemistry of the linkage—researchers can probe which structural features are essential for its biological activity. This process is fundamental to medicinal chemistry and aims to develop new compounds with enhanced potency, greater selectivity, and improved pharmacokinetic properties, ultimately optimizing this compound from a natural product hit into a viable drug lead.

Design and Implementation of High-Throughput Screening (HTS) Assays

To efficiently explore the biological activity of this compound and its future synthetic analogues, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of potent and selective modulators of specific biological targets.

Assays can be designed based on its known activities. For instance, biochemical HTS assays for xanthine oxidase and ACE inhibition can be miniaturized and automated to screen a library of this compound derivatives to identify analogues with superior inhibitory potential. Modern assay platforms, such as the ADP-Glo luminescence assay recently used to find novel ACLY inhibitors from natural product libraries, provide a template for developing sensitive and robust screens for new targets. researchgate.net

Beyond biochemical assays, cell-based HTS assays are crucial for understanding the effects of compounds in a more biologically relevant context. Given the cytotoxic potential of the parent monomer ferruginol, HTS assays measuring cell viability across a panel of human cancer cell lines would be a high-priority screen for this compound and its analogues. researchgate.net

Integration of Systems Biology and Omics Technologies

To move beyond a single-target perspective and gain a holistic understanding of this compound's impact on biological systems, the integration of "omics" technologies is a vital future direction. Systems biology approaches can reveal complex network-level effects that are not apparent from simple biochemical or cellular assays.

Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can analyze how treatment with this compound alters the entire gene expression profile of a cell. This can reveal the upstream signaling pathways and downstream functional changes initiated by the compound's interaction with its direct targets.

Proteomics: Quantitative proteomics can identify global changes in protein expression and post-translational modifications following compound treatment, providing a functional snapshot that is highly complementary to transcriptomic data and interactome mapping.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites within a cell or organism. Given that this compound inhibits enzymes involved in purine (B94841) (xanthine oxidase) and potentially lipid (ACL) metabolism, metabolomics is perfectly suited to map the specific metabolic pathways it perturbs. researchgate.netresearchgate.netresearchgate.net

By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action, identify biomarkers of its activity, and predict both therapeutic efficacy and potential side effects.

Potential for this compound as a Lead Compound in Drug Discovery Efforts

This compound stands as a promising, albeit early-stage, candidate for drug discovery. Its status as a diterpenoid dimer places it within a class of natural products recognized for yielding novel and bioactive compounds. thieme-connect.comd-nb.info The confirmed inhibitory activity against ACE and xanthine oxidase provides validated starting points for therapeutic exploration. researchgate.netresearchgate.net

The path from a natural product hit to a clinical drug is long and requires overcoming significant hurdles. The primary challenges for this compound include its structural complexity, which impacts the feasibility of large-scale synthesis and medicinal chemistry optimization, and the current modest potency of its known biological activities.

However, its unique dimeric abietane structure offers a novel chemical scaffold that is distinct from many existing drugs, potentially allowing for new mechanisms of action or the ability to overcome existing drug resistance. The future research directions outlined—including comprehensive bioactivity profiling, interactome mapping, synthetic analogue development, HTS implementation, and systems biology analysis—provide a clear roadmap. If this research successfully identifies a potent and selective primary activity and develops synthetic analogues with favorable drug-like properties, this compound could serve as an excellent lead compound for developing a new class of therapeutic agents.

Q & A

Q. What analytical methods are most reliable for identifying and characterizing Sugikurojin B in complex biological matrices?

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?

Methodological Answer: Employ a factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization by IR spectroscopy .

Q. What in vitro assays are appropriate for preliminary screening of this compound’s bioactivity?

Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinases) and cell-based viability assays (MTT or resazurin reduction). Include controls for cytotoxicity (LDH release) and specificity (off-target screening via protein microarrays). Use IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration. Use isotopic labeling (e.g., ¹⁴C-Sugikurojin B) to track metabolite formation. Compare results across multiple animal models (e.g., murine vs. zebrafish) to evaluate translational relevance .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer: Combine CRISPR-Cas9 gene knockout libraries with proteomic profiling (e.g., SILAC labeling) to identify critical pathways. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to putative targets. Validate findings via RNA interference (RNAi) or dominant-negative mutants .

Q. How can structural modifications of this compound enhance its selectivity for diseased versus healthy tissues?

Methodological Answer: Perform structure-activity relationship (SAR) studies using computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS). Synthesize analogs with targeted substitutions (e.g., halogenation, glycosylation) and test tissue distribution via radiolabeled analogs in biodistribution studies .

Q. What statistical approaches are recommended for analyzing high-dimensional datasets from this compound omics studies?

Methodological Answer: Apply multivariate analysis (PCA, PLS-DA) to reduce dimensionality. Use false discovery rate (FDR) correction for transcriptomic/proteomic data. For network analysis, employ tools like STRING or Cytoscape to map interaction pathways. Validate clusters via bootstrap resampling .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?

Methodological Answer: Reanalyze raw data using standardized protocols (e.g., NMR chemical shift referencing to TMS). Cross-validate with independent labs and share datasets via repositories like Zenodo. Consider solvent effects, pH, and temperature variations in comparative analyses .

Q. What methodologies confirm the stability of this compound under physiological conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring. Use simulated gastric fluid (SGF) and intestinal fluid (SIF) assays to assess pH-dependent degradation. Quantitate degradation products via LC-QTOF-MS .

Q. How can researchers integrate conflicting literature findings into a cohesive model of this compound’s therapeutic potential?

Methodological Answer: Perform a systematic meta-analysis using PRISMA guidelines. Weight studies by sample size and methodological rigor (e.g., Jadad scale for clinical trials). Use funnel plots to assess publication bias and subgroup analysis to identify confounding variables .

Guidance for Methodological Rigor

  • Literature Integration: Always cross-reference primary sources (e.g., original synthesis protocols) and avoid overreliance on review articles .
  • Ethical Compliance: For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental reporting .
  • Data Transparency: Publish raw spectra, chromatograms, and code in FAIR-aligned repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.